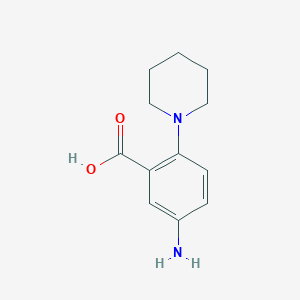

5-Amino-2-piperidin-1-yl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAYESUQYQHNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355612 | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-46-0 | |

| Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Amino 2 Piperidin 1 Yl Benzoic Acid

Strategic Retrosynthetic Analysis

A logical retrosynthetic analysis of 5-Amino-2-piperidin-1-yl-benzoic acid suggests a disconnection strategy that simplifies the molecule into readily available starting materials. The primary disconnection points are the C-N bonds of the amino and piperidinyl groups.

The amino group at the 5-position can be retrosynthetically traced back to a nitro group. This is a common and reliable transformation in organic synthesis, where the nitro group serves as a precursor to the amine. This leads to the key intermediate, 5-nitro-2-piperidin-1-yl-benzoic acid.

Further disconnection of the piperidinyl group from the benzoic acid ring at the 2-position reveals two potential starting materials: a di-substituted benzoic acid and piperidine (B6355638). A nucleophilic aromatic substitution reaction is a plausible forward synthetic step. This retrosynthetic step points towards a halogenated benzoic acid derivative, such as 2-chloro-5-nitrobenzoic acid, as a suitable precursor.

Therefore, the retrosynthetic pathway can be summarized as follows:

This analysis outlines a straightforward and feasible synthetic route, commencing with commercially available precursors.

Precursor Synthesis and Optimization

The synthesis of the target molecule relies on the efficient preparation and optimization of key precursors, primarily the nitro-substituted intermediate.

Synthesis of Key Nitro-Substituted Intermediates (e.g., 5-nitro-2-piperidin-1-yl-benzoic acid)

The synthesis of 5-nitro-2-piperidin-1-yl-benzoic acid is achieved through the reaction of 2-chloro-5-nitrobenzoic acid with piperidine. prepchem.com In a typical procedure, 2-chloro-5-nitrobenzoic acid is added in portions to an excess of piperidine, which acts as both a reactant and a solvent. The reaction is exothermic, and the temperature is allowed to rise during the addition. Following the complete addition, the mixture is heated at reflux for a period of two hours to ensure the reaction goes to completion. The product is then isolated by pouring the hot reaction mixture into ice water and acidifying with concentrated hydrochloric acid to precipitate the 5-nitro-2-piperidin-1-yl-benzoic acid. The crude product can be further purified by recrystallization from ethanol (B145695), yielding the desired intermediate with a melting point of 201-203 °C. prepchem.com

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Melting Point |

| 2-chloro-5-nitrobenzoic acid | Piperidine | Reflux, 2 hours | 5-nitro-2-piperidin-1-yl-benzoic acid | 30.4g | 201-203 °C |

Regioselective Amination Reactions

The synthesis of 5-nitro-2-piperidin-1-yl-benzoic acid from 2-chloro-5-nitrobenzoic acid and piperidine is an example of a regioselective nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 5-position and the carboxylic acid group at the 1-position activate the chlorine atom at the 2-position towards nucleophilic attack by piperidine. This directing effect ensures the selective formation of the desired isomer.

Microwave-assisted, catalyst-free amination has also been reported as a mild and efficient method for the synthesis of N-substituted 5-nitroanthranilic acid derivatives. This approach offers the potential for shorter reaction times (5-30 minutes) and high yields, operating at temperatures between 80-120°C without the need for a catalyst or solvent. While not specifically detailed for piperidine, this methodology presents a viable and potentially more environmentally friendly alternative for the regioselective amination step.

Catalytic Reduction and Functional Group Transformations

The final step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 5-nitro-2-piperidin-1-yl-benzoic acid. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

A standard procedure involves the catalytic reduction of the nitro compound in ethanol using a 5% palladium on carbon (Pd/C) catalyst. prepchem.com The reaction is carried out under a hydrogen atmosphere, and upon completion, the catalyst is removed by filtration. The solvent is then evaporated to yield the final product, this compound, which has a reported melting point of 232-235 °C. prepchem.com

| Starting Material | Catalyst | Solvent | Product | Melting Point |

| 5-nitro-2-piperidin-1-yl-benzoic acid | 5% Pd/C | Ethanol | This compound | 232-235 °C |

Alternative Synthetic Routes and Comparative Efficiencies

While the primary synthetic route via the nitro-intermediate is well-established, other potential, though less documented, synthetic strategies could be considered. One hypothetical alternative could involve a direct amination of a suitably activated benzoic acid derivative. For instance, starting from 2-fluoro-5-aminobenzoic acid, a nucleophilic aromatic substitution with piperidine could potentially yield the target compound directly. However, the feasibility and efficiency of such a route would require experimental validation, and the regioselectivity might be a concern.

Industrial-Scale Production Considerations and Green Chemistry Principles

The industrial-scale production of this compound would necessitate careful consideration of several factors to ensure efficiency, safety, and environmental sustainability. For the established synthetic route, key considerations would include:

Solvent and Reagent Management: The use of excess piperidine as a solvent in the first step presents a challenge for large-scale production due to cost and environmental concerns. Optimization to use a stoichiometric amount of piperidine in a more environmentally benign solvent would be a key objective.

Catalyst Recovery and Reuse: In the catalytic reduction step, the efficient recovery and reuse of the palladium catalyst are crucial for economic viability and to minimize heavy metal waste.

Waste Management: The process generates by-products and waste streams, including hydrochloric acid from the precipitation step and potentially residual solvents and reagents. Proper neutralization and disposal procedures are essential.

From a green chemistry perspective, several principles can be applied to improve the synthesis:

Atom Economy: The primary route has a reasonably good atom economy, but minimizing the use of excess reagents like piperidine would improve it further.

Use of Safer Solvents: Exploring alternative, less hazardous solvents for both the amination and reduction steps is a key area for greening the process. Water or other green solvents could be investigated.

Energy Efficiency: The reflux conditions in the amination step and the hydrogenation process require energy input. Optimizing reaction times and temperatures, for example, through microwave-assisted synthesis, could reduce energy consumption.

Catalysis: The use of a heterogeneous catalyst (Pd/C) in the reduction step is advantageous as it simplifies catalyst removal and reuse, aligning with green chemistry principles.

The development of biosynthetic routes for aminobenzoic acid derivatives is an emerging area that could offer a more sustainable long-term alternative to chemical synthesis from petroleum-based precursors.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

For 5-Amino-2-piperidin-1-yl-benzoic acid, ¹H NMR spectra are expected to show distinct signals corresponding to the protons on the aromatic ring, the piperidine (B6355638) ring, and the amine group. The aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effects of the carboxylic acid and the influence of the amino and piperidinyl substituents. The protons of the piperidine ring would present as a series of multiplets in the upfield region, characteristic of aliphatic cyclic systems. The protons on the carbons adjacent to the nitrogen atom would be expected at a lower field compared to the other piperidine protons.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The spectrum for this compound would show signals for the carboxyl carbon at the most downfield position, followed by the aromatic carbons. The carbons of the piperidine ring would appear in the upfield, aliphatic region of the spectrum. The specific chemical shifts provide a carbon fingerprint of the molecule, confirming the presence of all constituent parts.

Table 1: Predicted NMR Spectral Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Piperidine CH₂ (adjacent to N) | 2.8 - 3.5 | 45 - 55 |

| Piperidine CH₂ | 1.5 - 1.8 | 20 - 30 |

| Amine NH₂ | 3.5 - 5.0 (broad) | N/A |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination (LC-MS, HRMS, ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization (ESI) are routinely employed.

With a molecular formula of C₁₂H₁₆N₂O₂, the expected exact mass of this compound can be calculated. ESI is a soft ionization technique that is well-suited for this molecule, as it can be readily ionized to produce protonated molecules [M+H]⁺ in positive ion mode. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within a mixture.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Monoisotopic Mass | 220.1212 g/mol |

Chromatographic Purity Assessment (HPLC, UPLC)

The purity of a chemical compound is a critical parameter, and it is most commonly assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For this compound, a reversed-phase HPLC or UPLC method would typically be developed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A high purity level (typically >95%) is essential for its use in further research applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring is found just below 3000 cm⁻¹. Bending vibrations for the N-H group and characteristic absorptions for the substituted benzene (B151609) ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic (Piperidine) | C-H Stretch | 2850 - 2960 |

| Amine | N-H Bend | 1550 - 1650 |

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Piperidin 1 Yl Benzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (DFT, FMO, MESP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of organic compounds like 5-Amino-2-piperidin-1-yl-benzoic acid.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the aminobenzoic acid moiety, specifically the amino group and the aromatic ring, which are electron-rich. nih.gov Conversely, the LUMO is likely to be distributed over the carboxylic acid group and the benzene (B151609) ring, which can act as electron acceptors. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov

Molecular Electrostatic Potential (MESP) Analysis: The MESP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MESP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and carboxylic acid groups, marking them as sites for nucleophilic interaction. researchgate.net

Table 1: Predicted Quantum Chemical Properties of this compound Illustrative data based on typical values for similar aminobenzoic acid and piperidine (B6355638) derivatives.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity |

Molecular Docking and Binding Affinity Predictions with Model Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential drug-target interactions. nih.govjetir.org

Docking with Model Protein Targets: Given the structural similarity of the aminobenzoic acid scaffold to known inhibitors of enzymes like dihydrofolate reductase or cyclooxygenase, these could be selected as model targets. Docking studies would likely show that this compound binds within the active site of such proteins. The amino group and carboxylic acid could form key hydrogen bonds with amino acid residues, while the piperidine and benzene rings might engage in hydrophobic or van der Waals interactions. benthamdirect.comresearchgate.net

Binding Affinity Predictions: The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the target. A more negative value indicates a stronger binding. For this compound, predicted binding affinities would depend on the specific target. For instance, against a model kinase, the binding energy might be in the range of -7 to -9 kcal/mol, suggesting a potentially inhibitory role. researchgate.net

Table 2: Illustrative Molecular Docking Results with a Model Kinase Target Hypothetical data for exemplary purposes.

| Parameter | Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | ASP 145, LYS 23, LEU 88 |

| Hydrogen Bonds | 3 | ASP 145 (with amino group), LYS 23 (with carboxylic acid) |

| Hydrophobic Interactions | 4 | LEU 88, VAL 31 (with piperidine and phenyl rings) |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and the stability of its complexes with biological targets. nih.gov

Conformational Analysis: MD simulations in a solvent, such as water, would reveal the accessible conformations of this compound. The piperidine ring is expected to predominantly exist in a chair conformation, though ring-flipping events might be observed. wikipedia.orgnih.gov The orientation of the piperidine ring relative to the aminobenzoic acid moiety would also be subject to conformational changes, which could be crucial for its binding to a target.

Stability of Ligand-Protein Complexes: When this compound is docked into a protein, MD simulations can assess the stability of the predicted binding pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time would indicate the stability of the complex. A stable complex would show minimal deviation from the initial docked conformation. nih.gov

Electron Density Analysis and Bonding Characterization (ELF, LOL, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) and analyses of the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide detailed descriptions of the chemical bonding within a molecule. nih.govnumberanalytics.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the calculated electron density would identify the bond critical points (BCPs) for all covalent bonds in this compound. The properties at these BCPs, such as the electron density and its Laplacian, can characterize the nature of the bonds (e.g., covalent vs. ionic character). nih.govacs.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL analyses provide a topological understanding of electron pairing. In the aromatic ring of this compound, these analyses would show delocalized electron density characteristic of aromatic systems. benthamdirect.comuchile.cl For the C-N and C-C single bonds, localized electron density between the atomic nuclei would be observed, confirming their covalent nature.

In silico Prediction of ADMET-related Properties for Preclinical Development

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

Drug-Likeness and Toxicity Predictions: The molecule would likely adhere to Lipinski's rule of five, a common guideline for drug-likeness. mdpi.com Toxicity predictions would screen for potential structural alerts that might indicate mutagenicity or other toxic effects. The aminobenzoic acid and piperidine scaffolds are generally well-tolerated, but specific substitutions can alter the toxicity profile.

Table 3: Predicted ADMET Properties of this compound Illustrative data based on computational models.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 222.27 g/mol | Favorable for absorption |

| LogP | 1.8 | Moderate lipophilicity |

| Hydrogen Bond Donors | 2 | Good potential for target interaction |

| Hydrogen Bond Acceptors | 4 | Good potential for target interaction |

| Human Oral Absorption | High | Likely good bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity |

Structure Activity Relationship Sar Studies of 5 Amino 2 Piperidin 1 Yl Benzoic Acid Derivatives

Systematic Structural Modifications and Their Impact on Molecular Interactions

The systematic modification of a lead compound is a cornerstone of structure-activity relationship studies. For derivatives of 5-Amino-2-piperidin-1-yl-benzoic acid, this involves altering the three primary components: the carboxylic acid group, the aromatic ring, and the piperidine (B6355638) moiety. Each modification can significantly influence the compound's size, shape, polarity, and electronic distribution, thereby affecting its interaction with biological targets.

Research on analogous structures, such as benzoyl and cinnamoyl piperidine amides, has shown that modifications can tune properties like potency and drug-likeness. nih.gov For instance, converting the carboxylic acid to an ester or an amide can alter the compound's hydrogen bonding capacity and lipophilicity, which in turn affects cell membrane permeability and target binding.

Substitutions on the aromatic ring can have profound effects. The placement of electron-withdrawing or electron-donating groups can modulate the pKa of the carboxylic acid and the basicity of the amino groups, influencing the compound's ionization state at physiological pH. Studies on other benzoic acid derivatives have demonstrated that even the position of a methyl group can alter bioactivity predictions. icm.edu.pl

Modifications to the piperidine ring, such as adding substituents or altering the ring conformation, can also impact molecular interactions. These changes can introduce new steric or electronic features that may either enhance or hinder binding to a target protein. nih.gov The table below illustrates hypothetical modifications to the core structure of this compound and their potential impact on molecular interactions, based on established medicinal chemistry principles.

| Modification Site | Structural Change | Potential Impact on Molecular Interactions |

|---|---|---|

| Carboxylic Acid (Position 1) | Conversion to Methyl Ester | Removes H-bond donor capability; increases lipophilicity; may reduce ionic interactions. |

| Carboxylic Acid (Position 1) | Conversion to Amide | Alters H-bonding pattern (adds donor, removes acidic proton); changes polarity. |

| Piperidine Ring | Addition of 4-hydroxyl group | Increases polarity; introduces new H-bond donor/acceptor site; may alter ring conformation. |

| Aromatic Ring (Position 4) | Substitution with a Chloro group | Increases lipophilicity; adds a weak H-bond acceptor; electron-withdrawing effect. |

| Amino Group (Position 5) | Acetylation (formation of acetamide) | Removes H-bond donor site and basicity; increases steric bulk. |

Role of the Piperidine Moiety in Modulating Molecular Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to a molecule. clinmedkaz.orgnih.gov In the context of this compound, the piperidine moiety is not merely a structural linker but plays an active role in modulating molecular interactions.

Firstly, as a saturated heterocycle, the piperidine ring provides a three-dimensional structural framework. Its chair conformation introduces specific spatial arrangements of substituents, which can be crucial for precise docking into a receptor's binding pocket. clinmedkaz.org The nitrogen atom within the ring is basic, allowing it to be protonated at physiological pH. This positive charge can form strong ionic interactions or salt bridges with negatively charged residues, such as aspartate or glutamate, on a target protein.

Secondly, the piperidine fragment contributes significantly to the molecule's lipophilicity. This property is critical for its ability to cross biological membranes and reach its site of action. The hydrophobic surface of the piperidine ring can engage in van der Waals or hydrophobic interactions with nonpolar pockets in a receptor. mdpi.com Studies on various piperidine derivatives have shown that this moiety is often part of the pharmacophore responsible for anchoring a ligand to its target. mdpi.com The linkage of the piperidine nitrogen to the benzoic acid ring creates a tertiary amine, which influences the electronic properties of the aromatic system.

Significance of Aromatic Substitutions and Amine Functionalization on Molecular Properties

The aminobenzoic acid core of the molecule is critical to its chemical identity and potential biological activity. The relative positions of the piperidine, amino, and carboxylic acid groups on the aromatic ring dictate the molecule's electronic landscape and interaction potential. Benzoic acid derivatives are known to possess a wide spectrum of biological activities, which can be finely tuned by substitutions on the aromatic ring. icm.edu.pliomcworld.com

The primary amino group at position 5 is a strong electron-donating group. This influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. As a hydrogen bond donor and a basic center, this amino group can participate in key interactions with biological targets. Functionalization, such as acylation or alkylation, would drastically alter these properties, removing its hydrogen-bond donating ability and basicity, which can be a key strategy in SAR studies to probe the importance of this group.

The carboxylic acid group is a key interaction point, capable of acting as a hydrogen bond donor and acceptor. In its deprotonated (carboxylate) form, it can engage in strong ionic interactions. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group establishes a specific electronic profile that influences how the molecule interacts with its environment. The table below outlines how different substitutions on the aromatic ring could modulate the properties of the core structure.

| Substitution Position | Substituent | Electronic Effect | Potential Impact on Molecular Properties |

|---|---|---|---|

| Position 4 | -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increases acidity of carboxylic acid; decreases basicity of amino group; potential for H-bonding. |

| Position 4 | -OCH₃ (Methoxy) | Electron-Donating | Decreases acidity of carboxylic acid; increases basicity of amino group; adds H-bond acceptor. |

| Position 3 | -F (Fluoro) | Electron-Withdrawing (Inductive) | Increases acidity; can form specific fluorine bonds; minimally increases steric bulk. |

| Position 6 | -CH₃ (Methyl) | Weakly Electron-Donating | Increases lipophilicity; adds steric bulk near the piperidine and carboxyl groups. |

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional structure and flexibility of a molecule are paramount for its ability to be recognized by and bind to a biological target. For this compound, conformational analysis involves understanding the rotational freedom around key single bonds and the puckering of the piperidine ring.

Stereochemistry would become a critical factor if the piperidine ring were to be substituted. For example, a methyl group on the piperidine ring would create a chiral center, leading to two enantiomers (R and S). These enantiomers, being non-superimposable mirror images, would interact differently with a chiral biological target, likely resulting in one being significantly more active than the other. This principle of stereochemical influence is fundamental in drug design, as biological systems are inherently chiral. The introduction of fluorine into similar cyclic amine structures, such as pyrrolidines, has been shown to significantly influence stereochemical behavior and conformational stability through stereoelectronic effects. beilstein-journals.org Therefore, the specific 3D arrangement of atoms is indispensable for effective molecular recognition and biological activity.

Mechanistic Research on Molecular Interactions and Biological Target Modulation in Preclinical Models

Investigation of Enzymatic Inhibition Mechanisms in vitro

Derivatives structurally related to 5-Amino-2-piperidin-1-yl-benzoic acid have been investigated for their potential to inhibit various enzymes in vitro. These studies are crucial for understanding the molecular mechanisms that could underlie their therapeutic effects. Research has particularly focused on digestive enzymes, which are targets for managing metabolic disorders, and other enzymes involved in physiological and pathological processes.

Synthetic amino acid derivatives have demonstrated inhibitory potential against key digestive enzymes. nih.gov For instance, certain derivatives effectively inhibited pancreatic lipase, with IC50 values ranging from 167 to 1023 µM, acting through competitive or mixed inhibition mechanisms. nih.gov The same group of compounds also suppressed the activity of pancreatic α-amylase (IC50 of 162–519 µM) and α-glucosidase (IC50 of 51–353 µM), again via competitive or mixed inhibition. nih.gov Similarly, prenylated benzoic acid derivatives have shown significant inhibition of pancreatic lipase, with IC50 values between 28.32 and 55.8 µM. nih.gov The inhibition of these enzymes is a therapeutic strategy to reduce the absorption of fats and carbohydrates, thereby helping to control hyperglycemia and obesity. nih.gov

Beyond digestive enzymes, related heterocyclic structures have been shown to inhibit other significant enzymatic targets. For example, certain 5-amino-substituted 1,2,4-oxadiazole (B8745197) derivatives were found to be potent inhibitors of soybean lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov Furthermore, derivatives of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide have been identified as highly effective inhibitors of xanthine (B1682287) oxidase, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a primary approach for treating gout and hyperuricemia. researchgate.net Kinetic studies revealed that the most active of these compounds acted as a competitive inhibitor, competing with the substrate for the enzyme's active site. researchgate.net

| Enzyme Target | Inhibitor Class | Reported IC50 Values | Inhibition Mechanism |

|---|---|---|---|

| Pancreatic Lipase | Synthetic Amino Acid Derivatives | 167–1023 µM | Competitive or Mixed |

| Pancreatic Lipase | Prenylated Benzoic Acid Derivatives | 28.32–55.8 µM | Not specified |

| Pancreatic α-Amylase | Synthetic Amino Acid Derivatives | 162–519 µM | Competitive or Mixed |

| α-Glucosidase | Synthetic Amino Acid Derivatives | 51–353 µM | Competitive |

| Soybean Lipoxygenase | 5-Amino-substituted 1,2,4-oxadiazoles | Significant Inhibition | Not specified |

| Xanthine Oxidase | N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides | Nanomolar range | Competitive |

Receptor Binding and Ligand-Target Interactions in vitro

The interaction of molecules with specific biological receptors is a fundamental aspect of pharmacology. Studies on compounds containing piperidine (B6355638) and benzodiazepine (B76468) scaffolds, which share structural motifs with this compound, have revealed high-affinity binding to specific receptors.

A notable example is a series of 5-(piperidin-2-yl)-1,4-benzodiazepines, which were designed as basic ligands for the cholecystokinin-B (CCK-B) receptor. nih.gov These compounds demonstrated very high affinity for this receptor, with some derivatives showing IC50 values below 2.5 nM. nih.gov They also exhibited excellent selectivity over the cholecystokinin-A (CCK-A) receptor, with a selectivity ratio (CCK-A/CCK-B) greater than 2000. nih.gov Due to their basicity, it is speculated that these compounds may bind to the CCK-B receptor in their protonated form. nih.gov

Furthermore, research into polyfunctionalized pyridines containing an N-benzyl-piperidine motif has identified potent ligands for sigma receptors (σR), which are implicated in various neurological disorders. nih.gov One such derivative exhibited high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM and showed 290-fold selectivity over the σ2R subtype. nih.gov Molecular docking studies provided insight into these ligand-target interactions, revealing that the compounds occupy the active site and are stabilized by interactions with key amino acid residues. For instance, hydrogen bonds with residues like Glu172 and π–anion interactions with Glu73 were identified as crucial for stabilizing the ligand within the receptor's binding pocket. nih.gov

| Receptor Target | Ligand Class | Binding Affinity | Key Interacting Residues (from docking) |

|---|---|---|---|

| Cholecystokinin-B (CCK-B) | 5-(Piperidin-2-yl)-1,4-benzodiazepines | IC50 < 2.5 nM | Not specified |

| Sigma-1 (σ1R) | N-Benzyl-piperidine substituted pyridines | Ki = 1.45 nM | Glu172, Asp126 |

| Sigma-2 (σ2R) | N-Benzyl-piperidine substituted pyridines | Lower affinity (selectivity >290-fold for σ1R) | His21, Met59, Phe66, Asp29, Glu73 |

Modulation of Cellular Pathways and Processes in vitro (e.g., cell proliferation, biosynthesis pathways)

In vitro cell-based assays have shown that derivatives related to this compound can modulate fundamental cellular processes, including cell proliferation and metabolic pathways. This activity is particularly relevant to the field of oncology.

Thieno[2,3-b]pyridines, a class of heterocyclic compounds, have demonstrated potent anti-proliferative effects in cancer cell lines such as triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116). mdpi.com Some of the most potent analogues in this class exhibited IC50 concentrations of 25–50 nM. mdpi.com The proposed mechanism for this anti-proliferative action involves the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

Other studies on novel 2-amino-1,4-naphthoquinone derivatives have revealed alternative mechanisms for inhibiting cancer cell proliferation. One promising compound, designated 5i, showed significant anti-proliferative activity against A549 human lung cancer cells with an IC50 value of 6.15 µM. nih.govmdpi.com Further investigation into its mechanism indicated that it induces cell death by promoting autophagy, a cellular self-degradation process. mdpi.com This was evidenced by the significant upregulation of the autophagy marker LC3-II in treated cells. mdpi.com Additionally, the compound was found to induce the accumulation of intracellular reactive oxygen species (ROS), which can trigger cellular damage and lead to cell death. mdpi.com

In the context of biosynthesis, research in plant models has elucidated the pathway for benzoic acid formation, a core structural component. This process involves a CoA-dependent β-oxidative pathway that occurs in peroxisomes. nih.govresearchgate.net A key bifunctional enzyme, cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), was identified as being responsible for two intermediate steps in this pathway. researchgate.net Down-regulation of the gene encoding this enzyme in petunia flowers led to decreased formation of benzoic acid and its derivatives, confirming its critical role in the biosynthesis pathway. researchgate.net

| Compound Class | Cell Line | Effect | Modulated Pathway/Process |

|---|---|---|---|

| Thieno[2,3-b]pyridines | HCT116, MDA-MB-231 | Inhibition of cell proliferation (IC50 = 25–50 nM) | Phosphoinositide Phospholipase C (PI-PLC) Inhibition |

| 2-Amino-1,4-naphthoquinones | A549 (Lung Cancer) | Inhibition of cell proliferation (IC50 = 6.15 µM) | Induction of Autophagy, ROS Accumulation |

| Not Applicable | Petunia (Plant Model) | Biosynthesis of Benzoic Acid | β-Oxidative Pathway (via PhCHD enzyme) |

Molecular Basis of Observed Biological Activity in Preclinical Assays (e.g., antimicrobial, anti-inflammatory, and specific anticancer properties in in vitro or non-human in vivo models)

The biological activities observed for compounds related to this compound in preclinical models are rooted in their interactions with specific molecular targets and the subsequent modulation of cellular pathways.

Antimicrobial Properties: The molecular basis for the antimicrobial activity of related compounds often lies in the presence of specific heterocyclic scaffolds. For example, benzimidazole (B57391) derivatives containing a piperidine moiety have demonstrated good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net The heterocyclic ring system is considered crucial for inducing these biological effects. researchgate.net

Anti-inflammatory Properties: The anti-inflammatory activity of related benzoic acid derivatives can be attributed to the inhibition of key enzymes in the inflammatory cascade. Phospholipases A2 (PLA2s) and cyclooxygenases (COX) are critical for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov In silico and in vivo studies of 5-acetamido-2-hydroxy benzoic acid derivatives have shown a strong binding affinity for the COX-2 receptor, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Similarly, the inhibition of lipoxygenase by related 5-amino-substituted oxadiazoles (B1248032) provides another mechanism for reducing inflammation. nih.gov

Anticancer Properties: The anticancer activity observed in preclinical models stems from a variety of mechanisms.

Enzyme and Protein Inhibition: Certain pyrimidine (B1678525) derivatives featuring piperidine and aniline (B41778) groups act as potent inhibitors of CDC42 GTPase, a protein involved in cell signaling and proliferation. nih.govnih.gov These inhibitors have demonstrated single-digit micromolar IC50 values against a range of cancer cell lines, including melanoma (SKM28, A375) and others. nih.govnih.gov In vivo studies in mouse models confirmed that administration of a lead compound from this class significantly inhibited tumor growth. nih.gov

Induction of Cell Death Pathways: As detailed in section 6.3, the anticancer effects of some derivatives are due to the induction of specific cell death mechanisms. Novel 2-amino-1,4-naphthoquinone derivatives have been shown to induce autophagy and the accumulation of ROS in A549 lung cancer cells, leading to cell death. nih.govmdpi.com Other aminobenzylnaphthols have demonstrated the ability to induce apoptosis (programmed cell death) in pancreatic (BxPC-3) and colorectal (HT-29) cancer cells. mdpi.com

| Compound Class | Cancer Cell Lines | Reported IC50 Values | Proposed Molecular Basis |

|---|---|---|---|

| Pyrimidine Derivatives | SKM28, A375, WM3248, SKMel3, A2058 | 2.6–15.3 µM | Inhibition of CDC42/RHOJ GTPase |

| 2-Amino-1,4-naphthoquinones | A549, PC-3, K562, HepG2 | 6.15 µM (most potent on A549) | Induction of Autophagy and ROS Accumulation |

| Aminobenzylnaphthols | BxPC-3, HT-29 | Varies by compound | Induction of Apoptosis; Inhibition of ADORA1, CDK2, TRIM24 |

Applications in Chemical Synthesis and Advanced Materials Development

Role as a Versatile Building Block in Organic Synthesis

5-Amino-2-piperidin-1-yl-benzoic acid serves as an exemplary building block in organic synthesis due to its three distinct functional groups, each offering a handle for specific chemical transformations. researchgate.netnih.govrsc.org The reactivity of aminobenzoic acid derivatives, in general, is well-documented for the construction of diverse molecular architectures, particularly heterocyclic systems. core.ac.ukdiva-portal.org

The molecule's utility stems from the differential reactivity of its primary aromatic amine, its carboxylic acid, and the tertiary piperidine (B6355638) nitrogen. This allows for selective reactions to build complex molecular scaffolds. For instance, the aromatic amine can undergo diazotization, act as a nucleophile in substitution reactions, or condense with carbonyl compounds to form Schiff bases. nih.gov The carboxylic acid group can be converted into esters, amides, or acid chlorides, enabling a host of coupling reactions. nih.gov The piperidine moiety, a common structural motif in pharmaceuticals, provides a stable, non-aromatic heterocyclic component. researchgate.net

Drawing parallels from the known chemistry of anthranilic acid (2-aminobenzoic acid) and its derivatives, this compound is a prime candidate for synthesizing fused heterocyclic systems like quinazolines and benzodiazepines. diva-portal.org The amino and carboxyl groups can participate in cyclization reactions with various reagents to form these valuable pharmacophores.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Reaction Type | Potential Product Class |

|---|---|---|

| Aromatic Amine (-NH₂) | NaNO₂/HCl, then a coupling agent | Azo Compounds |

| Aldehydes/Ketones | Schiff Bases (Imines) | |

| Acyl Halides/Anhydrides | Amides | |

| Carboxylic Acid (-COOH) | Alcohols/H⁺ | Esters |

| Amines/Coupling Agents | Amides | |

| SOCl₂ or (COCl)₂ | Acid Chlorides | |

| Piperidine Nitrogen | Strong Acids | Piperidinium Salts |

Integration into Polymer Systems and Material Functionalization

The bifunctional nature of the amino and carboxylic acid groups makes this compound a suitable monomer for step-growth polymerization. It can be incorporated into polymer chains to form specialty polyamides or polyesters. The synthesis of polymers from aminobenzoic acid monomers is a known strategy to create materials with desirable properties, such as thermal stability. researchgate.netgoogle.com For example, poly(p-aminobenzoic acid), also known as poly-p-benzamide, exhibits high thermal stability. google.com

By copolymerizing this compound with other monomers, new polymers with tailored properties can be developed. The piperidine ring and the free amino group, if not involved in polymerization, can act as functional side groups along the polymer backbone. These groups can impart specific characteristics to the material, such as:

pH-Responsiveness: The basic nitrogen atoms of the piperidine and amino groups can be protonated or deprotonated in response to pH changes, altering the polymer's solubility or conformation.

Metal Ion Chelation: The functional groups can serve as binding sites for metal ions, leading to applications in catalysis or environmental remediation. researchgate.net

Adhesion and Surface Modification: The polar functional groups can enhance the adhesion of the polymer to various surfaces. Furthermore, the molecule can be used to functionalize existing materials, such as grafting it onto the surface of semiconductive aerogels to modify their photocatalytic properties. rsc.org This functionalization can improve visible light absorption and alter the porosity of the material. rsc.org

Ligand Chemistry and Coordination Compound Formation

The presence of multiple heteroatoms (oxygen and nitrogen) with lone pairs of electrons makes this compound an excellent candidate for use as a ligand in coordination chemistry. nih.gov Amino acids and their derivatives are widely recognized for their ability to form stable complexes with a variety of metal ions. mdpi.comresearchgate.net

This compound can act as a multidentate ligand, binding to a metal center through several potential coordination sites:

The carboxylate group can coordinate in a monodentate fashion (through one oxygen) or a bidentate fashion (through both oxygens), and can also act as a bridging ligand between two metal centers.

The nitrogen atom of the primary amino group.

The nitrogen atom of the piperidine ring.

The ability to form a chelate ring, for instance by coordinating through both the carboxylate oxygen and the amino nitrogen, can lead to the formation of highly stable metal complexes. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the steric environment of the ligand. The synthesis of metal complexes with ligands containing piperidine and carboxylic acid moieties has been shown to result in diverse coordination geometries. rsc.orgresearchgate.net These complexes have potential applications in catalysis and materials science. chesci.com

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Binding Sites |

|---|---|---|

| Monodentate | Binds to a metal ion through a single atom. | Carboxylate Oxygen, Amino Nitrogen, or Piperidine Nitrogen |

| Bidentate Chelating | Binds to a single metal ion through two separate atoms, forming a ring. | Amino Nitrogen and Carboxylate Oxygen |

| Bidentate Bridging | The carboxylate group binds to two different metal ions. | Both Carboxylate Oxygens |

Development of Organic Chromophores and Photoactive Materials

Aromatic amines are fundamental precursors for the synthesis of azo dyes, which represent the largest class of synthetic organic colorants. nih.govekb.eg The primary aromatic amino group of this compound can be readily converted into a diazonium salt under acidic conditions using sodium nitrite. This diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form a highly colored azo compound. nih.govjbiochemtech.com

The resulting molecule's color and properties are influenced by the specific structure of both the diazonium component and the coupling component. In this context:

The core structure derived from this compound provides the chromophore's backbone.

The piperidine group acts as a powerful auxochrome (a color-enhancing group). Its electron-donating nature typically causes a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., oranges, reds, blues).

The carboxylic acid group can modify the dye's solubility (particularly in water) and provides a reactive site for covalently attaching the chromophore to other molecules or materials, such as fabrics or polymers. tarjomeplus.com

Beyond traditional dyes, these chromophores can be investigated for applications in photoactive materials. The photochemistry of related compounds like p-aminobenzoic acid has been studied, revealing the formation of various photoproducts upon UV irradiation. nih.govmdpi.com By designing specific azo structures based on this building block, materials with interesting optical properties, such as nonlinear optical behavior or photo-switching capabilities, could potentially be developed. rsc.org

Table 3: Hypothetical Azo Dyes from this compound

| Coupling Component | Resulting Azo Dye Class | Potential Color Range |

|---|---|---|

| Phenol | Hydroxyazo Dye | Yellow to Orange |

| N,N-Dimethylaniline | Aminoazo Dye | Orange to Red |

| 2-Naphthol (H-acid, etc.) | Naphthol Azo Dye | Red to Blue/Black |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-piperidin-1-yl-benzoic acid, and how can reaction efficiency be monitored?

- Methodological Answer : A common approach involves coupling piperidine derivatives with substituted benzoic acid precursors. For example, nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions can be employed. Reaction efficiency can be monitored using HPLC with a pH 6.5 ammonium acetate buffer (adjusted with acetic acid) to track intermediate formation and purity . High-throughput screening using "chemistry informer libraries" (e.g., aryl halide-based libraries) allows comparison of reaction conditions and identification of optimal catalytic systems .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography is critical for resolving stereochemical ambiguities. For example, structural analogs like 2-amino-5-fluorobenzoic acid have been characterized using single-crystal XRD, with refinement parameters (e.g., R-factor < 0.05) ensuring accuracy .

- NMR (1H/13C) and FT-IR are essential for functional group validation. For chromatographic purity, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, leveraging protocols similar to those used for related piperidinyl-benzamide derivatives .

Q. What purification techniques are recommended to isolate this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (1:4 to 1:1) is effective. For polar byproducts, recrystallization from ethanol/water mixtures can enhance purity. Analytical standards for aminobenzoic acid derivatives suggest monitoring via TLC (Rf = 0.3–0.5 in dichloromethane/methanol 9:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, in 2-amino-5-fluorobenzoic acid, XRD confirmed a planar carboxyl group, while NMR suggested rotational flexibility in solution . Combining variable-temperature NMR and DFT calculations can reconcile these differences. Cross-validation with solid-state NMR or Raman spectroscopy is advised for piperidine ring conformation analysis .

Q. What strategies are effective for optimizing piperidine ring coupling to benzoic acid derivatives under varying conditions?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the piperidine nitrogen.

- Catalytic systems : Screen Pd/Cu or Ni catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acid derivatives has been optimized for similar aryl-piperidine systems .

- Reaction monitoring : Use in-situ FT-IR to track C-N bond formation and minimize side reactions (e.g., over-alkylation) .

Q. How does the substitution pattern on the piperidine ring influence the compound’s physicochemical properties?

- Methodological Answer : Substituents like methyl groups (e.g., 2-methylpiperidine in 5-Amino-2-(2-methylpiperidin-1-yl)benzamide) enhance lipophilicity (logP increases by ~0.5 units) and alter hydrogen-bonding capacity. Computational tools like Molecular Dynamics (MD) simulations can predict solubility and bioavailability. Experimental validation via shake-flask solubility assays (pH 1–7.4) and DSC (melting point analysis) is critical for structure-property relationship studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.